Cas no 38411-20-0 (1,2,4-trichloro-3-iodobenzene)

1,2,4-trichloro-3-iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,2,4-trichloro-3-iodo-
- 1,2,4-Trichloro-3-iodobenzene
- 2,3,6-Trichloroiodobenzene
- 38411-20-0
- AKOS027262673
- MFCD13176521
- SCHEMBL10873226
- BS-17176
- CS-0157189
- D83128
- 1,2,4-trichloro-3-iodobenzene
-
- MDL: MFCD13176521
- Inchi: InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
- InChI Key: OQMMMNSQFMXSBX-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1Cl)Cl)I)Cl
Computed Properties
- Exact Mass: 305.82668g/mol
- Monoisotopic Mass: 305.82668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
1,2,4-trichloro-3-iodobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 043282-250mg |
1,2,4-Trichloro-3-iodobenzene |
38411-20-0 | 98% | 250mg |
£22.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12845-5g |
2,3,6-Trichloroiodobenzene |
38411-20-0 | 95% | 5g |
¥415.0 | 2023-09-05 | |
Alichem | A013028048-500mg |
2,3,6-Trichloroiodobenzene |
38411-20-0 | 97% | 500mg |
$839.45 | 2023-09-02 | |
Fluorochem | 043282-1g |
1,2,4-Trichloro-3-iodobenzene |
38411-20-0 | 98% | 1g |
£44.00 | 2022-02-28 | |
AN HUI ZE SHENG Technology Co., Ltd. | M0104933-5g |
1,2,4-trichloro-3-iodobenzene |
38411-20-0 | 97% | 5g |
¥540.00 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12845-5g |
2,3,6-Trichloroiodobenzene |
38411-20-0 | 95% | 5g |
¥415.0 | 2023-09-09 | |
Ambeed | A469225-5g |
2,3,6-Trichloroiodobenzene |
38411-20-0 | 95% | 5g |
$111.0 | 2023-05-20 | |
AstaTech | D83128-1/G |
2,3,6-TRICHLOROIODOBENZENE |
38411-20-0 | 95% | 1g |
$45 | 2023-09-19 | |
Fluorochem | 043282-5g |
1,2,4-Trichloro-3-iodobenzene |
38411-20-0 | 98% | 5g |
£173.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T943854-250mg |
2,3,6-Trichloroiodobenzene |
38411-20-0 | 95% | 250mg |
¥58.50 | 2022-12-11 |
1,2,4-trichloro-3-iodobenzene Related Literature
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 1,2,4-trichloro-3-iodobenzene
Professional Introduction to 1,2,4-trichloro-3-iodobenzene (CAS No. 38411-20-0)
1,2,4-trichloro-3-iodobenzene, with the chemical formula C₆H₂Cl₃I, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and structural features. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it a subject of extensive research and industrial application. The unique combination of chlorine and iodine substituents on the benzene ring imparts distinct electronic and steric properties, enabling its use in diverse chemical transformations.
The CAS No. 38411-20-0 identifier firmly establishes this compound within the chemical registry, facilitating its recognition and utilization in both academic and industrial settings. The structural motif of 1,2,4-trichloro-3-iodobenzene features three chlorine atoms at the 1, 2, and 4 positions, with an iodine atom at the 3-position. This arrangement creates a highly electrophilic system, particularly at the iodine substituent, which is susceptible to nucleophilic substitution reactions. Such reactivity makes it an invaluable building block for constructing more complex molecular architectures.
In recent years, 1,2,4-trichloro-3-iodobenzene has been extensively explored in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, has opened up avenues for the synthesis of biaryl compounds that exhibit significant biological activity. For instance, researchers have leveraged this compound to develop inhibitors targeting various therapeutic pathways. The halogenated aromatic core is particularly amenable to functionalization via palladium-catalyzed reactions, allowing for the introduction of diverse substituents that can modulate biological properties.
One of the most compelling applications of 1,2,4-trichloro-3-iodobenzene lies in its role as a precursor in medicinal chemistry. The compound’s structure provides a scaffold that can be modified to produce molecules with potential therapeutic effects. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The chlorine atoms enhance lipophilicity and metabolic stability, while the iodine atom serves as a handle for further functionalization. This balance of structural features makes it an attractive candidate for drug discovery programs.
The synthetic utility of 1,2,4-trichloro-3-iodobenzene extends beyond pharmaceuticals into materials science and catalysis. Its reactivity with transition metals has been exploited in the design of advanced catalysts for organic transformations. Additionally, its incorporation into polymers and coatings enhances material properties such as thermal stability and chemical resistance. These applications underscore the broad versatility of this compound in industrial chemistry.
Recent advances in synthetic methodologies have further highlighted the importance of 1,2,4-trichloro-3-iodobenzene in modern chemistry. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production methods for this intermediate. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles. The ability to produce high-purity batches of 1,2,4-trichloro-3-iodobenzene under controlled conditions is essential for ensuring reproducibility in downstream applications.
The mechanistic understanding of reactions involving 1,2,4-trichloro-3-iodobenzene has also seen significant progress. Computational studies have provided insights into reaction pathways and transition states, aiding in the rational design of synthetic strategies. Such knowledge is critical for optimizing reaction conditions and predicting outcomes in complex synthetic sequences. The integration of experimental data with computational modeling has enhanced our ability to harness the reactivity of this compound effectively.
In conclusion,1,2,4-trichloro-3-iodobenzene (CAS No. 38411-20-0) represents a cornerstone in modern organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it indispensable for constructing complex molecules with biological activity. As research continues to uncover new applications and synthetic methodologies,this compound will undoubtedly remain at the forefront of chemical innovation.
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